molecular formula C20H12BrFN2O4 B2489000 3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide CAS No. 887887-21-0

3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2489000
CAS No.: 887887-21-0
M. Wt: 443.228
InChI Key: TZGFOLPTUYBGFK-UHFFFAOYSA-N
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Description

3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom into the furan ring.

    Amidation: Formation of the carboxamide group by reacting the brominated furan with an amine.

    Coupling Reaction: Coupling the intermediate with a benzofuran derivative under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of specific functional groups or the addition of hydrogen atoms.

    Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide would involve its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures but different substituents.

    Fluorophenyl Compounds: Compounds containing the fluorophenyl group with varying functional groups.

Uniqueness

The uniqueness of 3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-[(5-bromofuran-2-carbonyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrFN2O4/c21-16-10-9-15(27-16)19(25)24-17-13-3-1-2-4-14(13)28-18(17)20(26)23-12-7-5-11(22)6-8-12/h1-10H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGFOLPTUYBGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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